molecular formula C6H6OS2 B8584931 3-Methylthio-2-thiophenecarboxaldehyde

3-Methylthio-2-thiophenecarboxaldehyde

Cat. No.: B8584931
M. Wt: 158.2 g/mol
InChI Key: QJGKPHFEDVSHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These derivatives share a carboxaldehyde functional group but differ in substituents, which critically influence their physicochemical properties and applications.

Properties

Molecular Formula

C6H6OS2

Molecular Weight

158.2 g/mol

IUPAC Name

3-methylsulfanylthiophene-2-carbaldehyde

InChI

InChI=1S/C6H6OS2/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3

InChI Key

QJGKPHFEDVSHGL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(SC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituent at 3-position Core Structure CAS Number Key Features
3-Methylthio-2-thiophenecarboxaldehyde Methylthio (-SCH₃) Thiophene Not available Enhanced electron-withdrawing effects due to sulfur; potential for nucleophilic reactions.
3-Methyl-2-thiophenecarboxaldehyde Methyl (-CH₃) Thiophene Not specified Lower polarity compared to methylthio/methoxy analogs; simpler alkyl substitution .
3-Methoxy-2-thiophenecarboxaldehyde Methoxy (-OCH₃) Thiophene Not provided Increased polarity and hydrogen-bonding capacity; common in pharmaceutical intermediates .
3-Methylbenzo[b]thiophene-2-carboxaldehyde Methyl (-CH₃) Benzo[b]thiophene (fused benzene-thiophene) 22053-74-3 Extended aromatic system; higher molecular weight and potential for π-π interactions .

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